molecular formula C14H19N3O B1485416 2-{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine CAS No. 1860628-97-2

2-{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine

Cat. No. B1485416
CAS RN: 1860628-97-2
M. Wt: 245.32 g/mol
InChI Key: WIQUDMGNBXKKAU-UHFFFAOYSA-N
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Description

The compound “2-{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine” is an organic compound containing a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a benzyloxy group, which is a benzene ring attached to an oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would likely show the presence of a pyrazole ring, an ethylamine group, and a benzyloxy group . The exact structure would depend on the specific locations of these groups within the molecule.


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The benzyloxy group could potentially undergo reactions typical of ethers and aromatic compounds. The pyrazole ring might be able to participate in reactions typical of aromatic heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its polarity, its ability to form hydrogen bonds, and the presence of the aromatic ring .

Scientific Research Applications

Synthesis of Benzyl Ethers and Esters

This compound can be utilized in the synthesis of benzyl ethers and esters, which are crucial in the protection of complex alcohol substrates during chemical synthesis. The benzyloxy group in the compound acts as a protecting group that can be installed under neutral conditions, avoiding the need for basic or acidic conditions that may not be compatible with intricate systems .

Medicinal Chemistry

In medicinal chemistry, the compound’s structure could be modified to create analogs of potent and selective inhibitors for enzymes like dipeptidyl peptidase IV and carbonic anhydrase. These enzymes are targets for the treatment of conditions such as diabetes and glaucoma, respectively .

Advanced Research Applications

Lastly, the high purity and specific molecular weight of this compound suggest its use in advanced research applications where precise measurements and reactions are required. It could be involved in the development of novel research techniques or in the study of reaction kinetics .

Mechanism of Action

The mechanism of action of this compound is not clear without more context. If it’s a drug, it would depend on the specific biological target. If it’s a reagent in a chemical reaction, it would depend on the reaction conditions and other reagents .

Safety and Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its potential applications. It could be studied for its potential use in pharmaceuticals, as a reagent in chemical synthesis, or for its physical and chemical properties .

properties

IUPAC Name

2-[1-(2-phenylmethoxyethyl)pyrazol-4-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c15-7-6-14-10-16-17(11-14)8-9-18-12-13-4-2-1-3-5-13/h1-5,10-11H,6-9,12,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQUDMGNBXKKAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCN2C=C(C=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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